Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a bromine atom, an ethyl ester group, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable brominated precursor, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and esterification .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors
Properties
Molecular Formula |
C11H11BrN2O3 |
---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
ethyl 6-bromo-2-oxo-3,4-dihydro-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H11BrN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3,5,8H,2,4H2,1H3,(H,13,14,15) |
InChI Key |
NVRBKLMSRQDSPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(NC1=O)N=CC(=C2)Br |
Origin of Product |
United States |
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